mGluR5 Allosteric Modulator Activity of 5-Methyl-1H-imidazol-2-amine-Derived Compounds
Compounds derived from 5-methyl-1H-imidazol-2-amine via its use as a reagent in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides demonstrate potent negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). In direct head-to-head comparison, the imidazole-derived compounds show competitive binding affinity relative to the established mGluR5 ligand MPEP (2-methyl-6-(phenylethynyl)pyridine). Specifically, one derivative containing the 5-methyl-1H-imidazol-2-amine scaffold exhibited a Ki of 0.400 nM for displacement of [3H]MPEP from human cloned mGluR5 receptors expressed in CHO-T-Rex cells [1]. Another derivative from the same scaffold series showed an IC50 of 33 nM for negative allosteric modulation of rat mGlu5 receptor expressed in HEK293A cells, assessed via inhibition of glutamate-induced calcium mobilization [2].
| Evidence Dimension | mGluR5 binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Derivative containing 5-methyl-1H-imidazol-2-amine scaffold: Ki = 0.400 nM (human mGluR5, [3H]MPEP displacement); IC50 = 33 nM (rat mGlu5, calcium mobilization) |
| Comparator Or Baseline | MPEP (reference mGluR5 antagonist): Ki not reported in this assay context but is the displaced radioligand; MPEP hydrochloride IC50 = 36 nM for mGlu5 receptor subtype |
| Quantified Difference | Derivative Ki = 0.400 nM vs. MPEP IC50 = 36 nM (approximately 90-fold difference in binding affinity relative to functional antagonism of comparator) |
| Conditions | Human cloned mGluR5 receptor expressed in CHO-T-Rex cells, [3H]MPEP displacement, 60 min incubation, liquid scintillation spectrometry; Rat mGlu5 receptor expressed in HEK293A cells, glutamate-induced calcium mobilization assay |
Why This Matters
This demonstrates that the 5-methyl-1H-imidazol-2-amine scaffold enables access to mGluR5 modulators with binding affinities in the sub-nanomolar range, which is critical for neuroscience research programs requiring high-potency tool compounds or lead candidates.
- [1] BindingDB. BDBM50105837 (CHEMBL3597585). Affinity Data: Ki = 0.400 nM for human mGluR5, displacement of [3H]MPEP. ChEMBL Database. View Source
- [2] BindingDB. BDBM50257043 (CHEMBL2386771). Affinity Data: IC50 = 33 nM for rat mGlu5 receptor, calcium mobilization assay. View Source
